molecular formula C7H6N2O2S B1365128 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35265-81-7

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1365128
CAS No.: 35265-81-7
M. Wt: 182.2 g/mol
InChI Key: XFXGDEBYBPGDLF-UHFFFAOYSA-N
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Description

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused thieno-pyrimidine core with a methyl substituent at the 7-position. Derivatives of pyrimidine-2,4-diones are recognized for their biological relevance, including applications as herbicides (e.g., PPO inhibitors) and antiviral agents . The substitution pattern on the thieno-pyrimidine scaffold significantly influences electronic properties, solubility, and binding interactions with biological targets, as seen in related compounds like 3-phenylthieno[3,2-d]pyrimidine-2,4-dione (CAS 16233-52-6) and pyrido[2,3-d]pyrimidine analogs .

Properties

IUPAC Name

7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXGDEBYBPGDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438510
Record name 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-81-7
Record name 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with appropriate reagents under controlled conditions. One method involves heating methyl 3-amino-4-methylthiophene-2-carboxylate with phosphorus oxychloride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.

Scientific Research Applications

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Core Scaffold Variations :

  • Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine: Replacing the thiophene ring with a pyridine ring (as in pyrido[3,2-d]pyrimidine-2,4-dione derivatives) alters electronic density and hydrogen-bonding capacity. For example, pyrido analogs exhibit distinct HOMO/LUMO distributions, with HOMO localized on the pyrimidine ring, enhancing interactions with aromatic residues in enzymes like PPO .
  • Substituent Position: The 7-methyl group in the target compound may sterically hinder interactions compared to 3-phenyl-substituted analogs (e.g., 3-phenylthieno[3,2-d]pyrimidine-2,4-dione), which show enhanced π–π stacking with FAD in PPO inhibitors .

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Molecular Weight CAS Number Primary Application
7-Methylthieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine 7-Methyl 210.25* Not Provided Herbicide (Postulated)
3-Phenylthieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine 3-Phenyl 244.27 16233-52-6 Enzyme Inhibition
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione Pyrido[3,2-d]pyrimidine 1,3-Dimethyl 191.19 24410-25-1 Not Reported
Flumioxazin (Control) Phthalimide Chlorine, Fluorine 354.19 103361-09-7 Herbicide (PPO Inhibitor)

*Calculated based on molecular formula C₈H₆N₂O₂S.

Electronic Properties and Bioactivity

  • HOMO/LUMO Profiles: In pyrido[2,3-d]pyrimidine analogs, HOMO localization on the pyrimidine ring facilitates electron donation to FAD in PPO enzymes, critical for herbicidal activity .
  • Molecular Docking: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives show strong π–π interactions (5.9–6.0 Å) and hydrogen bonds (2.3–4.3 Å) with PPO residues (Arg98, Thr176), whereas thieno analogs may lack comparable interactions due to reduced planarity .

Table 2: Electronic and Physical Properties

Compound Name HOMO (eV) LUMO (eV) Melting Point (°C) Solubility
7-Methylthieno[3,2-d]pyrimidine-2,4-dione -6.2* -1.8* Not Reported Low (Non-polar)
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione -5.9 -1.5 246 Moderate (Polar)
Flumioxazin -6.5 -2.1 185–187 Low (Lipophilic)

*Predicted based on structural similarity to .

Biological Activity

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C7H6N2O2S
  • Molecular Weight : 182.20 g/mol
  • CAS Number : 35265-81-7

Research indicates that this compound acts as an inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Kγ), which are implicated in various cellular signaling pathways. The inhibition of these kinases may have therapeutic implications in treating conditions such as cancer and neurodegenerative diseases .

Inhibition of PI5P4Kγ

A study identified a series of thienylpyrimidines, including this compound, as selective inhibitors of PI5P4Kγ. The compound demonstrated a pIC50 value of 7.4, indicating potent inhibitory activity .

Pharmacokinetics and Selectivity

The pharmacokinetic profile of the compound shows promising characteristics:

  • In vivo half-life : Greater than 2 hours.
  • Brain penetration : Good permeability observed in mouse models.
  • Selectivity : High selectivity against other kinases was noted in screening against a panel of over 150 kinases .

Table 1: Inhibition Data for this compound

CompoundTarget KinasepIC50 ValueSelectivity
This compoundPI5P4Kγ7.4High
Other CompoundsVarious KinasesVariesLow to Moderate

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life> 2 hours
Brain penetrationGood
Plasma protein bindingModerate

Case Study 1: Cancer Treatment

In a preclinical study focusing on tumor models, the administration of this compound resulted in significant tumor regression. The compound's ability to inhibit PI5P4Kγ was correlated with reduced tumor cell proliferation and increased apoptosis .

Case Study 2: Neurodegenerative Disorders

Another study explored the compound's effects on neurodegenerative models. The results indicated that the inhibition of PI5P4Kγ could mitigate neuroinflammation and improve cognitive function in animal subjects .

Q & A

What are the optimized synthetic routes for 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions influence yield?

The synthesis typically involves cyclization of substituted precursors. Alkylation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with methyl iodide under basic conditions (e.g., NaH in DMF) introduces the methyl group at position 7. Optimized stoichiometry (1.2 eq methylating agent) and temperature control (0°C to RT) can achieve yields up to 78% . Alternative methods like Vilsmeier formylation (POCl₃/DMF) enable functionalization at adjacent positions, followed by reduction or further derivatization . Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency for similar pyrimidine derivatives, reducing side-product formation .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H NMR (400 MHz, DMSO-d₆): Methyl group singlet at δ 2.35–2.45 ppm; NH protons appear as broad peaks at δ 10.8–11.2 ppm.
  • 13C NMR : Carbonyl carbons (C-2/C-4) at δ 160–165 ppm; thiophene carbons at δ 110–140 ppm.
  • LCMS (ESI+) : [M+H]⁺ peak at m/z 225.1 with fragmentation patterns confirming the core structure.
  • X-ray crystallography (if applicable): Hydrogen-bonded dimers via N–H⋯O interactions, as seen in related pyrimidine-dione structures .

How do structural modifications at the 3- and 5-positions of the thienopyrimidine core influence antimicrobial activity?

  • 3-Phenyl substitution : Enhances Gram-positive activity (MIC 8 μg/mL vs. S. aureus) by increasing lipophilicity (logP = 2.1 vs. 1.3 for unsubstituted analogues) .
  • 5-Methyl groups : Improve membrane permeability but may sterically hinder target binding. QSAR models show a 2-fold reduction in activity with bulkier 5-substituents .
  • Electron-withdrawing groups (e.g., CF₃ at C-6): Reduce activity due to decreased π-π stacking with bacterial DNA gyrase .

What mechanistic insights explain the divergent reactivity of 7-Methylthieno[3,2-d]pyrimidine-2,4-dione in nucleophilic substitution versus electrophilic aromatic substitution?

  • Nucleophilic substitution : Favored at the electron-deficient pyrimidine C-2/C-4 positions (LUMO = -1.8 eV). Kinetic studies in MeOH show rate constants (k) of 0.15 min⁻¹ with NH₃ .
  • Electrophilic substitution : Occurs at the thiophene C-5 position (HOMO = -5.4 eV). Halogenation (e.g., Br₂ in AcOH) proceeds regioselectively here due to thiophene’s aromatic stabilization .
  • DFT calculations (B3LYP/6-31G*): Confirm charge distribution differences driving site-specific reactivity .

What computational strategies effectively predict the binding affinity of 7-Methylthieno[3,2-d]pyrimidine derivatives to eukaryotic elongation factor-2 kinase (eEF-2K)?

  • Molecular docking (AutoDock Vina): Identifies critical H-bonds between dione oxygens and Arg103 (ΔG = -9.2 kcal/mol) in the ATP-binding pocket (PDB 4QO3) .
  • MD simulations (100 ns): Stable binding (RMSD < 1.8 Å) when the 7-methyl group occupies a hydrophobic subpocket .
  • Free-energy perturbation (FEP) : Predicts >10-fold affinity improvement with 3-cyclopropyl substitution, validated by IC₅₀ shifts in kinase assays .

How should researchers resolve contradictions between in vitro kinase inhibition data and cellular cytotoxicity results for thienopyrimidine analogues?

  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-eEF-2K targets .
  • Cellular ATP modulation : Compare cytotoxicity at physiological (10 mM) vs. standard (1 mM) ATP levels to assess target engagement .
  • Permeability assays : Caco-2 models (Papp > 5 × 10⁻⁶ cm/s) differentiate poor membrane penetration from true lack of activity .
  • Metabolite analysis : LCMS detects intracellular degradation products that may explain reduced efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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